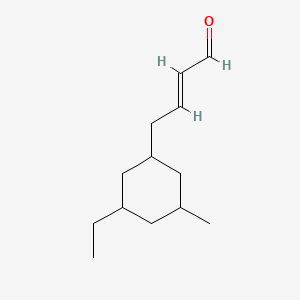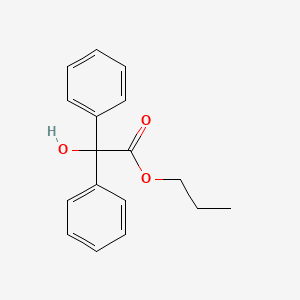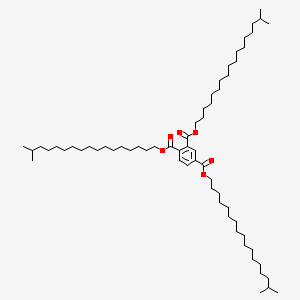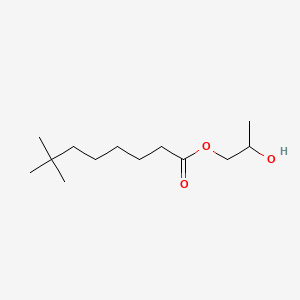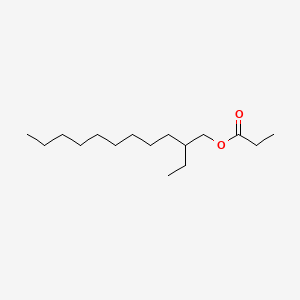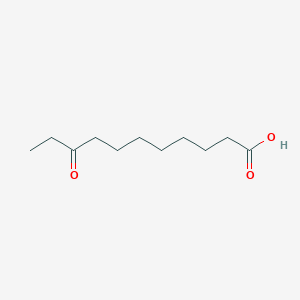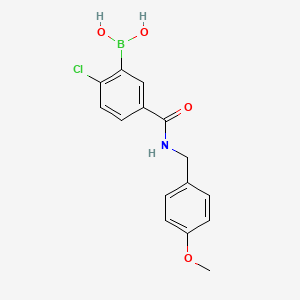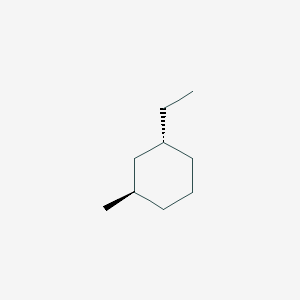
Cyclohexane, 1-ethyl-3-methyl-, (1R,3R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1-ethyl-3-methyl-, (1R,3R)-rel- is an organic compound with the molecular formula C9H18. It is a stereoisomer of cyclohexane, characterized by the presence of an ethyl group and a methyl group attached to the cyclohexane ring at positions 1 and 3, respectively. The (1R,3R)-rel- notation indicates the specific spatial arrangement of these substituents, which is crucial for its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-ethyl-3-methyl-, (1R,3R)-rel- can be achieved through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, starting with cyclohexanone, the compound can be synthesized through a series of reactions including reduction, alkylation, and subsequent purification steps. The reaction conditions typically involve the use of strong bases and alkyl halides under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of Cyclohexane, 1-ethyl-3-methyl-, (1R,3R)-rel- often employs catalytic hydrogenation of suitable precursors. This method ensures high yield and purity, making it suitable for large-scale production. Catalysts such as palladium or platinum on carbon are commonly used, and the reactions are carried out under high pressure and moderate temperatures to optimize the conversion rates .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-ethyl-3-methyl-, (1R,3R)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, often using catalysts such as nickel or palladium.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst is frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or cyclohexanol, while reduction typically results in the formation of cyclohexane derivatives with additional hydrogen atoms .
Scientific Research Applications
Cyclohexane, 1-ethyl-3-methyl-, (1R,3R)-rel- has several applications in scientific research:
Chemistry: It is used as a model compound to study stereochemistry and conformational analysis of cyclohexane derivatives.
Biology: The compound serves as a reference standard in the analysis of biological samples, particularly in the study of lipid metabolism.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of various industrial chemicals and as a solvent in chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexane, 1-ethyl-3-methyl-, (1R,3R)-rel- involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo conformational changes, which influence its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1,3-dimethyl-: Similar in structure but with two methyl groups instead of an ethyl and a methyl group.
Cyclohexane, 1-ethyl-2-methyl-: Differing in the position of the methyl group.
Cyclohexane, 1-ethyl-4-methyl-: Another positional isomer with the methyl group at the 4-position.
Uniqueness
Cyclohexane, 1-ethyl-3-methyl-, (1R,3R)-rel- is unique due to its specific stereochemistry, which significantly influences its chemical reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of stereochemistry on chemical and biological processes .
Properties
CAS No. |
4926-76-5 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(1R,3R)-1-ethyl-3-methylcyclohexane |
InChI |
InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
UDDVMPHNQKRNNS-RKDXNWHRSA-N |
Isomeric SMILES |
CC[C@@H]1CCC[C@H](C1)C |
Canonical SMILES |
CCC1CCCC(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


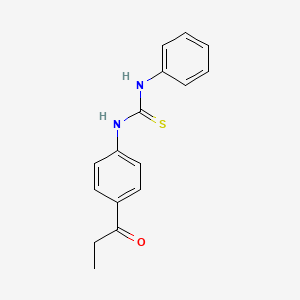
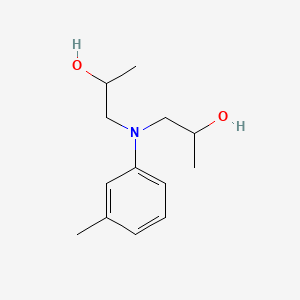

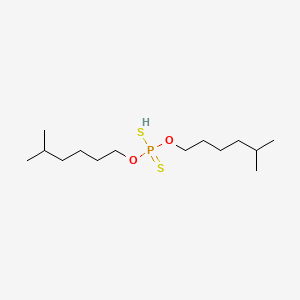
![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)
